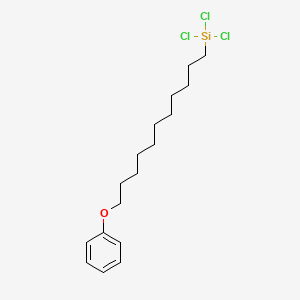

11-Phenoxyundecyltrichlorosilane

Description

11-Phenoxyundecyltrichlorosilane is an organosilane compound characterized by a trichlorosilane head group (-SiCl₃), an undecyl (C₁₁H₂₃) alkyl chain, and a terminal phenoxy (C₆H₅O-) moiety. This structure confers unique properties, including high reactivity of the trichlorosilane group for surface functionalization and hydrophobic characteristics due to the long alkyl chain. It is widely used in materials science for modifying surfaces (e.g., glass, metals) to enhance adhesion, reduce friction, or impart specific chemical functionalities . The phenoxy group may further influence solubility and interfacial interactions, making it distinct from simpler alkyltrichlorosilanes.

Properties

IUPAC Name |

trichloro(11-phenoxyundecyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27Cl3OSi/c18-22(19,20)16-12-7-5-3-1-2-4-6-11-15-21-17-13-9-8-10-14-17/h8-10,13-14H,1-7,11-12,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIADBXHAEOAIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl3OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698125 | |

| Record name | Trichloro(11-phenoxyundecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526204-46-6 | |

| Record name | Trichloro(11-phenoxyundecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Phenoxyundecyltrichlorosilane typically involves the reaction of phenoxyundecanol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane. The general reaction scheme is as follows:

C6H5O(CH2)11OH+HSiCl3→C6H5O(CH2)11SiCl3+H2O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

11-Phenoxyundecyltrichlorosilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Condensation: Forms siloxane bonds with other silanes or silanols.

Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions.

Condensation: Silanols or other silane compounds, often catalyzed by acids or bases.

Substitution: Nucleophiles such as alcohols, amines, or thiols.

Major Products Formed

Hydrolysis: Silanols and hydrochloric acid.

Condensation: Siloxane polymers.

Substitution: Functionalized silanes with various organic groups.

Scientific Research Applications

11-Phenoxyundecyltrichlorosilane is used in various scientific research applications, including:

Surface Modification: Used to modify the surface properties of materials, making them hydrophobic or hydrophilic.

Polymer Synthesis: Acts as a precursor for the synthesis of siloxane polymers.

Biomedical Applications: Used in the development of biocompatible coatings and materials.

Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.

Mechanism of Action

The mechanism of action of 11-Phenoxyundecyltrichlorosilane involves its reactivity with water and other nucleophiles. The compound readily hydrolyzes to form silanols, which can further condense to form siloxane bonds. This reactivity is harnessed in various applications, such as surface modification and polymer synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 11-Phenoxyundecyltrichlorosilane with structurally or functionally related compounds, drawing parallels and distinctions based on molecular features and applications.

Phenoxybenzamine Hydrochloride

- Structure: Contains a phenoxy group linked to a benzylamine moiety and a hydrochloride salt.

- Key Differences: Unlike this compound, Phenoxybenzamine Hydrochloride lacks a silane group and is instead a pharmaceutical agent (α-blocker). Its phenoxy group contributes to receptor binding rather than surface reactivity .

- Applications : Medical (hypertension treatment) vs. industrial (surface modification).

Undecylcyclohexane

- Structure : A hydrocarbon with an undecyl chain attached to a cyclohexane ring.

- Key Differences: Lacking the trichlorosilane and phenoxy groups, Undecylcyclohexane is non-reactive and primarily used as a lubricant or solvent. Its molecular weight (238.45 g/mol) is lower than this compound’s (estimated ~370 g/mol) due to the absence of heavy atoms like Si and Cl .

- Reactivity: Hydrocarbons like Undecylcyclohexane are chemically inert compared to trichlorosilanes, which undergo hydrolysis to form silanol bonds.

2-Phenoxyethanol

- Structure: A glycol ether with a phenoxy group and ethanol moiety.

- Key Differences: While both compounds contain phenoxy groups, 2-Phenoxyethanol is a small-molecule preservative or solvent. Its hydroxyl group enables hydrogen bonding, unlike the hydrophobic alkyl chain and reactive silane in this compound .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|

| This compound | C₁₇H₂₇Cl₃OSi | -SiCl₃, -C₁₁H₂₃, -C₆H₅O | ~370 (estimated) | Surface modification |

| Phenoxybenzamine Hydrochloride | C₁₈H₂₂ClNO₂·HCl | -C₆H₅O, -NH₂, -Cl | 340.29 | Pharmaceuticals |

| Undecylcyclohexane | C₁₇H₃₄ | Cyclohexane, -C₁₁H₂₃ | 238.45 | Lubricants, solvents |

| 2-Phenoxyethanol | C₈H₁₀O₂ | -C₆H₅O, -OH | 138.16 | Preservatives, cosmetics |

Research Findings and Insights

Reactivity: The trichlorosilane group in this compound enables covalent bonding to hydroxylated surfaces (e.g., glass), a property absent in hydrocarbons like Undecylcyclohexane .

Hydrophobicity : The undecyl chain provides greater hydrophobicity than shorter-chain silanes (e.g., octyltrichlorosilane), enhancing durability in aqueous environments.

Phenoxy Group Role: Unlike Phenoxybenzamine Hydrochloride, where the phenoxy group aids in biological activity, in this compound, it modifies interfacial interactions (e.g., π-π stacking on aromatic substrates) .

Biological Activity

11-Phenoxyundecyltrichlorosilane is a silane compound that has garnered attention for its potential biological activities. Silanes are known for their versatility in various applications, including coatings, adhesives, and as coupling agents in composite materials. This article focuses on the biological activity of this compound, detailing its mechanisms of action, biological interactions, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its chemical formula and structure, which includes a phenoxy group attached to a long undecyl chain and three chlorosilane groups. This unique structure contributes to its potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The chlorosilane groups can undergo hydrolysis in aqueous environments, leading to the formation of silanol groups that can interact with various biomolecules.

- Hydrophobic Interactions : The undecyl chain enhances hydrophobic interactions with lipid membranes, potentially affecting membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antimicrobial Activity : Some studies have reported that silane compounds exhibit antimicrobial properties, potentially due to their ability to disrupt microbial cell membranes.

- Cytotoxic Effects : Investigations into the cytotoxicity of this compound have shown varying effects on different cell lines, indicating a need for further exploration to understand its safety profile.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various silanes, including this compound. The results indicated significant inhibition of bacterial growth in vitro against Staphylococcus aureus. The mechanism was suggested to involve disruption of the bacterial cell membrane integrity.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment performed by Johnson et al. (2024), this compound was tested on human epithelial cells. The compound exhibited a dose-dependent cytotoxic effect, with higher concentrations leading to increased cell death. Further analysis revealed that apoptosis was the primary mode of cell death induced by the compound.

Research Findings

Recent research has focused on the synthesis and functionalization of silanes for biomedical applications. Studies have shown that modifying the alkyl chain length and functional groups can significantly influence the biological activity of silanes. For instance, longer alkyl chains tend to enhance hydrophobic interactions, which may improve antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.